7'-Fluorospiro[cyclopropane-1,3'-indoline]

Drug Design Physicochemical Properties Lead Optimization

Researchers sourcing conformationally constrained fragments for CNS drug discovery often encounter scaffolds with poor metabolic stability and ambiguous binding modes. 7'-Fluorospiro[cyclopropane-1,3'-indoline] (CAS 1461714-90-8) solves these challenges: - 7'-Fluoro substitution blocks CYP450-mediated oxidation at the ortho position, extending metabolic half-life vs. unsubstituted indolines - TPSA 12 Ų, XLogP3 2.3, and 0 rotatable bonds align with CNS drug-likeness criteria; rigid spiro architecture reduces conformational entropy penalty upon target binding - Single ¹⁹F atom serves as a clean NMR reporter for direct protein-ligand interaction studies without additional labeling Supplied at ≥95% purity; available from stock for immediate global dispatch.

Molecular Formula C10H10FN
Molecular Weight 163.195
CAS No. 1461714-90-8
Cat. No. B2534702
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7'-Fluorospiro[cyclopropane-1,3'-indoline]
CAS1461714-90-8
Molecular FormulaC10H10FN
Molecular Weight163.195
Structural Identifiers
SMILESC1CC12CNC3=C2C=CC=C3F
InChIInChI=1S/C10H10FN/c11-8-3-1-2-7-9(8)12-6-10(7)4-5-10/h1-3,12H,4-6H2
InChIKeyUHRUFLKWQXZJJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





7'-Fluorospiro[cyclopropane-1,3'-indoline] Key Physicochemical Properties


7'-Fluorospiro[cyclopropane-1,3'-indoline] (CAS 1461714-90-8) is a fluorinated spirocyclic building block featuring a rigid cyclopropane-indoline scaffold [1]. The compound has a molecular weight of 163.19 g/mol, a computed XLogP3-AA of 2.3, and a topological polar surface area (TPSA) of only 12 Ų, indicating high passive membrane permeability potential [1]. It is commercially available with a typical purity specification of ≥95% . The spiro architecture introduces three-dimensional conformational restriction, distinguishing it from flat indoline analogs [1].

1
Fluorinated spirocyclic fragment for CNS-oriented library design
2
Rigid scaffold (0 rotatable bonds) supports fragment-based screening workflows
3
Indoline core with reported lipophilicity advantage over unsubstituted analog

7'-Fluorospiro[cyclopropane-1,3'-indoline] Differentiation from Analogues


Even within a narrow structural class, the position and identity of substituents on the spiro[cyclopropane-1,3'-indoline] scaffold can produce divergent physicochemical and biological properties. As noted for spiro[cyclopropane-1,3'-indolin]-2'-one series, minor structural variations lead to wide IC50 ranges across cancer cell lines (e.g., DU-145 IC50 values spanning from <5 µM to >50 µM) [1]. The 7'-fluoro substitution on the indoline core is expected to influence electronic distribution, metabolic susceptibility at the ortho position, and hydrogen-bonding interactions, impacting target engagement in ways not replicated by unsubstituted, 5'-fluoro, or 2'-oxo analogs [1][2].

Regioisomer 5'-fluoro or unsubstituted analogs may shift electronic and metabolic profiles
Oxidation state 2'-oxoindoline (oxindole) scaffold alters TPSA and H-bond capacity, changing CNS profile
Flexible analog Open-chain indoline fragments lack conformational rigidity and may reduce binding efficiency

7'-Fluorospiro[cyclopropane-1,3'-indoline] Quantitative Selection Evidence


C7-Fluorination Lipophilicity Advantage

The 7'-fluoro substitution increases the calculated octanol-water partition coefficient (XLogP3-AA) from 1.8 for the unsubstituted spiro[cyclopropane-1,3'-indoline] to 2.3 for the 7'-fluoro derivative, a ΔLogP of +0.5 log units [1][2]. This increase is consistent with general fluorination trends in medicinal chemistry, where each additional fluorine atom can raise LogP by 0.5–0.7 units depending on the scaffold position [3].

C7-F Lipophilicity Gain
Cross-study comparable
ΔXLogP3-AA = +0.5
Reported lipophilicity increase supports CNS library selection context
In silico calculation; experimental logD may differ
Drug Design Physicochemical Properties Lead Optimization

Conformational Rigidity Marker

The spiro[cyclopropane-1,3'-indoline] core imposes a rotatable bond count (RBC) of 0, contrasting with open-chain indoline or benzylamine fragments that typically possess 2–4 rotatable bonds [1]. This conformational restriction is a measurable structural parameter correlated with improved target selectivity in fragment evolution due to lower entropy loss upon binding [2].

Conformational Rigidity
Class-level inference
Rotatable bonds = 0
Maximizes rigid-body binding efficiency for fragment screening
Class-level benefit; target-specific validation required
Medicinal Chemistry Conformational Analysis Fragment-Based Drug Design

ADME Profile: Indoline vs. Oxindole Comparison

The 7'-Fluorospiro[cyclopropane-1,3'-indoline] is the reduced (indoline) form of 7'-Fluorospiro[cyclopropane-1,3'-indolin]-2'-one (CAS 872141-30-5). The absence of the C2 carbonyl produces a lower topological polar surface area (TPSA = 12 Ų) compared to the ketone analog (TPSA ≈ 29 Ų for the 2'-one) [1]. This difference is critical: a TPSA below 20 Ų is associated with strong CNS penetration potential, while the ketone analog's TPSA exceeds the typical 25 Ų threshold for CNS drug-likeness [2].

Indoline vs. Oxindole
Cross-study comparable
TPSA 12 Ų vs. ~29 Ų
Supports CNS-penetrant library differentiation from 2'-one analogs
Ketone comparator TPSA from vendor datasheet
Drug Metabolism Pharmacokinetics Structural Alert

H-Bond Donor/Acceptor Balance

The 7'-fluoro indoline scaffold presents 1 hydrogen bond donor (indoline NH) and 2 hydrogen bond acceptors (the indoline nitrogen and the fluorine atom), giving a donor/acceptor ratio of 0.5 [1]. In contrast, the corresponding 2'-one analog (CAS 872141-30-5) offers 1 donor and 3 acceptors (NH, amide carbonyl O, F), yielding a ratio of 0.33 . This difference in H-bond capacity affects solvation free energy and target binding thermodynamics in fragment-based screens where balanced donor/acceptor profiles are preferred [2].

H-Bond Balance
Cross-study comparable
Donor/Acceptor = 0.5
Balanced profile may support higher ligand efficiency indices
Compared to oxindole donor/acceptor ratio of 0.33
Fragment-Based Screening Ligand Efficiency Hydrogen Bonding

C7-Fluorination Metabolic Blocking Strategy

Strategic fluorine placement on the indoline ring can block cytochrome P450-mediated oxidative metabolism. In closely related oxindole series, unchlorinated parental scaffolds showed >70% metabolism in human liver microsome (HLM) assays within 30 minutes, whereas C5-fluorinated analogs (para to nitrogen) exhibited reduced intrinsic clearance of 15–25 µL/min/mg [1]. While specific HLM data for the 7'-fluoro regioisomer is not publicly available, the general principle that fluorine at electron-rich positions of the indoline ring reduces metabolic liability is well established across multiple spiroindoline chemotypes [1][2].

Metabolic Blocking
Supporting evidence
Class-level trend ~3× CLint reduction
Reported fluorine metabolic shielding may extend half-life context
No direct HLM data for 7'-fluoro regioisomer; data to verify
Drug Metabolism Cytochrome P450 In Vitro ADME

7'-Fluorospiro[cyclopropane-1,3'-indoline] Application Scenarios


CNS Fragment-Based Drug Discovery

With a TPSA of 12 Ų and an XLogP3-AA of 2.3, this building block fits the CNS drug-likeness profile ideal for fragment-based screening. Its 0 rotatable bonds and balanced hydrogen-bond donor/acceptor ratio (0.5) increase the likelihood of efficient, specific binding interactions, making it suitable for inclusion in fragment libraries targeting neurological targets [1][2].

Fluorinated Spiroindoline Leads for Oncology

The spiro[cyclopropane-1,3'-indoline] scaffold is validated in anticancer pharmacology, with related spiroindolin-2'-ones showing IC50 values below 20 µM across multiple cancer cell lines [1]. The 7'-fluoro derivative can serve as a starting point or intermediate for synthesizing novel anti-cancer agents, where the fluorine atom provides both a metabolic blocking group and a 19F NMR handle for metabolic tracing studies [2].

Metabolically Stable GPCR/Kinase Modulators

The rigid spiro architecture is known to improve selectivity in GPCR and kinase targets by reducing conformational entropy upon binding. Fluorine substitution at the 7'-position of the indoline core is a common strategy to reduce oxidative metabolism, a frequent issue in indoline-based kinase inhibitors [1][2]. This compound is thus appropriate for medicinal chemistry campaigns requiring a metabolically hardened core scaffold.

19F NMR Probe for Protein–Ligand Studies

The single fluorine atom provides a sensitive 19F NMR reporter group for studying protein–ligand interactions, conformational changes, and binding kinetics. The spirocyclic structure ensures the rotational immobilization of the fluorine probe, simplifying NMR signal interpretation [1]. This application leverages the unique combination of fluorine labeling and conformational rigidity not available in more flexible indoline analogs.

Application
Selection Property
Validation Focus
CNS fragment-based screening
Low TPSA, balanced LogP, 0 rotatable bonds
CNS drug-likeness profiling
Kinase/GPCR lead optimization
Fluorine metabolic blocking, rigid spiro core
Metabolic stability assays
Oncology SAR expansion
Spiroindoline scaffold with reported antiproliferative context
Cell-model endpoint review
19F NMR probe studies
Single fluorine label, conformationally locked
Protein-ligand binding kinetics

Technical Documentation Hub

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